

Comparative Analysis of INCB126503 Kinase Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **INCB126503**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) 2 and 3. The information presented herein is compiled from publicly available research to assist in evaluating its cross-reactivity profile.

Executive Summary

INCB126503 is a highly potent and orally bioavailable FGFR2/3 inhibitor developed to address the challenges of off-target toxicities associated with pan-FGFR inhibitors.[1][2] A significant issue with less selective FGFR inhibitors is the unintended inhibition of FGFR1 and FGFR4, which can lead to adverse effects such as hyperphosphatemia and diarrhea.[3] **INCB126503** was designed for high selectivity for FGFR2 and FGFR3 over other FGFR isoforms, and it demonstrates equipotent activity against gatekeeper mutants, which can confer resistance to other therapies.[1]

Kinase Inhibition Profile of INCB126503

The selectivity of **INCB126503** has been primarily characterized against the FGFR family of receptor tyrosine kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **INCB126503** against various FGFR isoforms.



| Kinase Target | IC50 (nM) | Fold Selectivity (over FGFR3) |
|--------------------|-----------|-------------------------------|
| FGFR3 | 1.2 | 1 |
| FGFR2 | 2.1 | 1.75 |
| FGFR1 | 70 | 58.3 |
| FGFR4 | 64 | 53.3 |
| FGFR3-V555L Mutant | 0.92 | 0.77 |
| FGFR3-V555M Mutant | 0.85 | 0.71 |

Data sourced from ACS Med. Chem. Lett. 2025, 16, 1182–1189.[3]

Experimental Methodologies

The inhibitory activity of **INCB126503** was determined using a combination of enzymatic and cell-based assays.

Enzymatic Assays

The IC50 values for **INCB126503** against FGFR1, FGFR2, FGFR3, and FGFR4 were determined using in vitro enzymatic assays. While the specific proprietary details of the assay conditions are not fully disclosed in the provided literature, such assays typically involve the following steps:

- Reagents: Recombinant human FGFR kinase domains, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a buffer solution.
- Inhibitor Preparation: **INCB126503** is serially diluted to a range of concentrations.
- Reaction Initiation: The kinase, substrate, and inhibitor are incubated together. The
 enzymatic reaction is initiated by the addition of ATP.
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often accomplished using methods like mobility shift assays (MSA) or fluorescence-based assays.



 Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable pharmacological model. Each IC50 value represents the mean of at least two independent experiments.

Cell-Based Assays

The cellular potency of **INCB126503** was evaluated in cancer cell lines with known FGFR alterations.

- KATOIII Cells: This gastric cancer cell line, which has an amplification of the FGFR2 gene, was used to assess the inhibition of phosphorylated FGFR2. The IC50 value in this cell line was 29 nM.
- RT112/84 Cells: The effect of INCB126503 on the phosphorylation of FGFR3 and the downstream signaling molecule ERK was investigated in this human epithelial bladder tumor cell line.
- BaF3 Cells: These cells were utilized to determine the cellular activity against FGFR3, with a resulting IC50 of 28 nM.

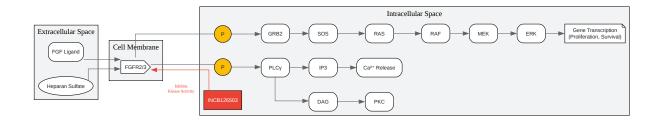
In Vivo Selectivity Studies

To confirm the functional selectivity of **INCB126503** in a physiological context, a dose-response study was conducted in mice to monitor serum phosphate levels. Inhibition of FGFR1 is known to cause hyperphosphatemia. In these studies, **INCB126503** did not cause an increase in phosphorus levels, even at high doses, in contrast to the pan-FGFR inhibitor pemigatinib. This in vivo data supports the selective FGFR2/3 inhibition profile observed in enzymatic and cellular assays.

FGFR Signaling Pathway and Inhibition by INCB126503

The following diagram illustrates the canonical FGFR signaling pathway and the point of intervention for **INCB126503**.





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Caption: FGFR signaling pathway and the inhibitory action of **INCB126503**.

Conclusion

The available data strongly indicate that **INCB126503** is a potent and selective inhibitor of FGFR2 and FGFR3. Its selectivity against FGFR1 and FGFR4, as demonstrated in both biochemical and in vivo assays, suggests a favorable safety profile with a reduced risk of off-target effects commonly associated with pan-FGFR inhibitors. This makes **INCB126503** a valuable tool for research into FGFR2/3-driven cancers and a promising candidate for targeted cancer therapy. While the current data focuses on the FGFR family, a comprehensive screen against a broader panel of kinases would provide a more complete understanding of its cross-reactivity profile.

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